4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate
Description
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate is a complex organic compound characterized by its unique structural components It contains a sulfanyl group attached to a methylphenyl ring, a nitro group on a benzyl ring, and a chlorobenzenecarboxylate moiety
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S/c1-14-2-9-18(10-3-14)28-20-11-4-15(12-19(20)23(25)26)13-27-21(24)16-5-7-17(22)8-6-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGFPSKJRHIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a 4-methylphenylthiol reacts with a 3-nitrobenzyl halide under basic conditions to form the intermediate 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl compound. This intermediate is then esterified with 4-chlorobenzenecarboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorobenzenecarboxylate moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenecarboxylates depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl and chlorobenzenecarboxylate groups may also contribute to its overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl benzoate
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-methylbenzenecarboxylate
- 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-fluorobenzenecarboxylate
Uniqueness
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate is unique due to the presence of the chlorobenzenecarboxylate moiety, which can influence its reactivity and biological activity. The combination of the sulfanyl, nitro, and chlorobenzenecarboxylate groups provides a distinct chemical profile that can be exploited for specific applications in research and industry.
Biological Activity
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 4-chlorobenzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Chemical Formula : C21H16ClNO4S
- Molecular Weight : 403.87 g/mol
The structural formula highlights the presence of a sulfanyl group, a nitro group, and a carboxylate moiety, which are key to its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with sulfanyl and nitro groups have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Some studies suggest that derivatives of nitrobenzyl compounds can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Nitro compounds are frequently investigated for their ability to modulate inflammatory pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Nitro groups can participate in redox reactions, potentially inhibiting enzymes critical for cell survival.
- Interference with Cell Signaling : The compound may disrupt signaling pathways involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Antimicrobial Activity
A study conducted on various nitro-substituted benzyl compounds demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to cell membrane disruption and interference with metabolic processes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Properties
In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of apoptotic pathways through caspase activation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
Anti-inflammatory Effects
Research has indicated that certain nitro compounds can reduce inflammation markers such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
